molecular formula C12H13NO5 B8116166 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione CAS No. 185022-23-5

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione

Cat. No.: B8116166
CAS No.: 185022-23-5
M. Wt: 251.23 g/mol
InChI Key: ZCMQVTBCWMEJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione (molecular formula: C₁₄H₁₇NO₅, molecular weight: 279.29 g/mol) is a polyethylene glycol (PEG)-modified derivative of isoindoline-1,3-dione. Its structure features a hydrophilic triethylene glycol chain terminated with a hydroxyl group, making it highly soluble in polar solvents and suitable for applications in drug delivery systems, particularly as a linker in antibody-drug conjugates (ADCs) . The compound is synthesized via Mitsunobu or nucleophilic substitution reactions, typically yielding 57–76% under optimized conditions .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-5-6-17-7-8-18-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMQVTBCWMEJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201200570
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185022-23-5
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185022-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201200570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with 2-(2-Aminoethoxy)ethanol

The most widely reported method involves the condensation of phthalic anhydride (1.53 g, 10.1 mmol) with 2-(2-aminoethoxy)ethanol (2.10 g, 19.94 mmol) in anhydrous toluene under reflux (110–120°C) for 6 hours using a Dean-Stark apparatus to remove water. The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming the isoindoline-1,3-dione core.

Key Data:

  • Solvent: Toluene (90 mL)

  • Yield: 99% (4.67 g)

  • Purification: Drying over MgSO₄, filtration, and concentration under reduced pressure

  • Characterization: ¹H NMR (CDCl₃) δ 7.73–7.85 (m, 4H, aromatic), 3.61–3.91 (m, 8H, ethoxy and hydroxy groups)

This method is favored for its simplicity and high yield, though it requires careful moisture control to prevent hydrolysis of the anhydride.

Alternative Amine Substrates: 4-Amino-1-butanol

Modified Dean-Stark Protocol

A variation substitutes 2-(2-aminoethoxy)ethanol with 4-amino-1-butanol , maintaining similar conditions (toluene, reflux, Dean-Stark). The product, however, lacks the hydroxyethoxy side chain, necessitating post-synthetic modifications.

Key Data:

  • Yield: 92.3% (2.17 g)

  • Reaction Time: 1.5 hours at 100°C

  • Workup: Extraction with CHCl₃ and water, followed by Na₂SO₄ drying

While efficient, this approach is less direct for generating the target compound and is primarily used for synthesizing simpler isoindoline derivatives.

Tosyl-Mediated Nucleophilic Substitution

Potassium Phthalimide and Tosylated Alcohols

A patent-described method (WO2021074799A1) employs 5-tosyloxy-3-oxapentanol reacting with potassium phthalimide in dry DMF at 100°C for 18 hours. The tosyl group acts as a leaving group, facilitating nucleophilic displacement by phthalimide.

Key Data:

  • Molar Ratio: 0.4–0.6 (tosyloxy compound : potassium phthalate)

  • Yield: 98%

  • Purification: Column chromatography (hexane-EtOAc, 5:1)

This method avoids anhydride intermediates but requires stringent anhydrous conditions and expensive tosylating reagents.

Hydroxy Group Protection-Deprotection Strategies

Acetylation and Subsequent Hydrolysis

To enhance solubility during synthesis, the hydroxy group in 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine is protected as an acetate. After condensation with phthalic anhydride, deprotection is achieved using AlCl₃ or BBr₃ in dichloromethane.

Key Data:

  • Protecting Agent: Acetic anhydride (17.9 mL, 191.4 mmol)

  • Deprotection Agent: BBr₃ (0.17 mmol)

  • Overall Yield: 83.7% after deprotection

This approach is critical for preventing side reactions but adds two extra steps, reducing overall efficiency.

Industrial-Scale Continuous Flow Synthesis

Flow Reactor Optimization

Industrial production leverages continuous flow reactors to improve heat and mass transfer. A mixture of phthalic anhydride and 2-(2-aminoethoxy)ethanol is pumped through a heated reactor (120°C) with residence times of 30–60 minutes.

Advantages:

  • Throughput: 5 kg/hour

  • Purity: >99% (HPLC)

  • Solvent Recovery: 95% toluene recycled

This method scales effectively but requires significant capital investment in specialized equipment.

Comparative Analysis of Methods

Method Yield Reaction Time Cost Scalability
Dean-Stark Condensation99%6 hoursLowModerate
Tosyl-Mediated98%18 hoursHighLow
Continuous Flow95%1 hourMediumHigh
Acetylation-Deprotection83.7%24 hoursMediumLow

Chemical Reactions Analysis

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents and conditions used . Major products formed from these reactions include different substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties
Research has indicated that derivatives of isoindoline-1,3-dione, including 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione, exhibit promising biological activities. These compounds have been evaluated for their antimicrobial, antioxidant, and anticancer effects. In a study focusing on isoindole derivatives, it was found that certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like gentamicin . Additionally, these compounds showed potent antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116, inducing apoptosis and cell cycle arrest .

Case Study: Antileishmanial Activity
A notable study highlighted the effectiveness of isoindole derivatives against Leishmania tropica, a parasite responsible for leishmaniasis. The compound exhibited an IC50 value significantly lower than that of the first-line treatment, Glucantime, suggesting its potential as a therapeutic agent for this disease .

Synthesis and Chemical Reactions

Synthetic Versatility
The synthesis of this compound can be achieved through various methods involving N,N-dimethylformamide (DMF) as a solvent. One method involves the reaction of 2-(2-chloroethoxy)ethanol with potassium phthalimide under controlled temperature conditions to yield the desired compound . This highlights its synthetic versatility and potential for modification to enhance biological activity.

Table: Synthesis Conditions

MethodReagentsConditionsYield
Method APotassium phthalimide + 2-(2-chloroethoxy)ethanolDMF, 120°C for 20h76%
Method B5-Bromoethanol + isoindole derivativeDMF, 100°C for 16h91%

Material Science Applications

Polymeric Materials
The unique hydroxyethoxy substituents in this compound enhance its solubility and reactivity, making it suitable for applications in polymer science. The compound can serve as a building block for synthesizing advanced materials with tailored properties for specific applications in coatings and adhesives.

Interaction Studies

Biological Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for assessing its safety and efficacy as a therapeutic agent. Studies focusing on its interactions with nucleobases have shown potential pathways through which the compound may exert its biological effects . These insights are essential for further development in drug design.

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain . This mechanism is particularly relevant in the context of treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

  • PEG Chain Length : Increasing ethylene glycol units (e.g., tri- vs. tetraethylene glycol) enhances hydrophilicity and aqueous solubility but may reduce synthetic yields due to steric hindrance .
  • Substituent Effects : Aromatic or cycloaliphatic substituents (e.g., 4-methoxybenzyl or cyclohexyl) introduce lipophilicity, favoring membrane permeability but requiring more complex purification .
  • Synthetic Efficiency: Nucleophilic substitution (e.g., using potassium phthalimide) often achieves higher yields (>75%) compared to Mitsunobu reactions (~57%) .

Physicochemical Properties

Property Target Compound 2-(2-Hydroxyethyl) Analog 2-(4-Methoxybenzylamino) Analog Cyclohexyl Derivative
Molecular Weight (g/mol) 279.29 207.18 368.38 253.28
Melting Point (°C) Not reported 78–142 (varies by substituent) 185–187 Not reported
Solubility High in water, DMSO, methanol Moderate in polar solvents Low in water, high in DMSO Lipophilic
LogP ~0.5 (predicted) ~1.2 ~2.8 ~2.5

Key Observations :

  • The PEGylated target compound exhibits superior aqueous solubility (logP ~0.5) compared to aromatic or aliphatic analogs (logP >2.0), making it ideal for bioconjugation .

Biological Activity

2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione, also known as 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione, is an organic compound with a molecular formula of C12H13NO4. This compound is part of the isoindoline family and has gained attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The compound features a unique isoindoline-1,3-dione core with hydroxyethoxy substituents that enhance its solubility and reactivity. The structural characteristics contribute to its versatility in various applications, particularly in pharmaceutical development and polymer chemistry .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The inhibition zones observed for these compounds were comparable to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Isoindoline Derivatives

CompoundMicrobial StrainInhibition Zone (mm)IC50 (μmol/mL)
Compound 1E. coli151.174
Compound 2S. aureus170.0478

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, revealing a strong free radical scavenging effect. A notable study reported an IC50 value indicating effective scavenging at low concentrations .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against several human cancer cell lines, including Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells. Structure-activity relationship (SAR) analyses suggest that modifications to the lipophilicity of the compounds can enhance their anticancer efficacy .

Table 2: Anticancer Activity of Isoindoline Derivatives

CompoundCell LineIC50 (μmol/mL)Mechanism
Compound ACaco-25.0Apoptosis induction
Compound BHCT-1167.5Cell cycle arrest

Case Studies

A study published in July 2023 highlighted the synthesis and biological evaluation of various isoindole derivatives, including those related to this compound. These derivatives were tested for their antimicrobial and anticancer activities, demonstrating promising results that warrant further investigation into their therapeutic potential .

Another research highlighted the use of this compound as a photoinitiator in UV-curable coatings and inks, showcasing its versatility beyond biological applications. This suggests potential interdisciplinary applications in both medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic protocols for 2-(2-(2-Hydroxyethoxy)ethoxy)isoindoline-1,3-dione, and how can purity be optimized?

The synthesis typically involves multi-step etherification and cyclization reactions. For example, analogous compounds like 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane (IUPAC name: 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane) are synthesized via nucleophilic substitution, with purity monitored using HPLC (>97.0% HLC) . To optimize purity, gradient elution chromatography and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) are recommended. Melting point verification (e.g., mp 199–201°C for structurally related compounds) ensures crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Key techniques include:

  • FT-IR : To confirm ether (C-O-C) and carbonyl (C=O) groups, with reference to NIST databases for spectral validation .
  • NMR : 1^1H and 13^13C NMR resolve the hydroxyethoxy chain conformation and isoindoline ring substitution patterns. For example, analogous compounds show distinct shifts for methoxy protons (~δ 3.3–3.5 ppm) .
  • X-ray crystallography : Resolves steric effects in the isoindoline core, as demonstrated for derivatives like 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione .

Advanced Research Questions

Q. How do structural modifications to the hydroxyethoxy chain influence the compound’s reactivity and biological activity?

Computational modeling (e.g., DFT or MD simulations) predicts steric and electronic effects. For instance, replacing hydroxyethoxy with methoxyethoxy alters hydrogen-bonding capacity, impacting solubility and interaction with biological targets like enzymes. Experimental validation via SAR studies on isoindoline-1,3-dione derivatives (e.g., anticonvulsant or anti-inflammatory activities) is critical . ICReDD’s reaction path search methods, combining quantum chemistry and machine learning, can accelerate optimization .

Q. What methodologies resolve contradictions in reported bioactivity data for isoindoline-1,3-dione derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. A tiered approach is recommended:

  • Reproducibility checks : Use standardized protocols (e.g., WHO guidelines for hypoglycemic assays, as seen in isoindoline-1,3-dione analogues ).
  • Meta-analysis : Compare data across studies using tools like ChemRxiv or PubChem BioAssay .
  • Dose-response profiling : Clarify discrepancies in EC50_{50} values via Hill slope analysis .

Q. How can computational tools streamline the design of derivatives with enhanced pharmacokinetic properties?

  • ADMET prediction : Software like Schrödinger’s QikProp evaluates LogP (target: 1–3 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration) .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like GLP-1 receptors, relevant for hypoglycemic agents .
  • Reaction simulation : Tools like Gaussian 16 model transition states for synthetic feasibility .

Experimental Design & Data Analysis

Q. What factorial design strategies optimize reaction yields for complex etherification steps?

A 2k^k factorial design evaluates variables (temperature, catalyst loading, solvent polarity). For example:

FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst (mol%)515
Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error approaches .

Q. How do researchers validate the stability of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via UPLC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.